Cas no 1240568-72-2 (1-(3,5-Dinitrobenzoyl)-2-methylpiperazine)

1-(3,5-Dinitrobenzoyl)-2-methylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
- CC1CNCCN1C(=O)C1=CC(=CC(=C1)[N+]([O-])=O)[N+]([O-])=O
-
- MDL: MFCD16811521
- インチ: 1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3
- InChIKey: GJESURAVBZIPGG-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N1CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 410
- トポロジー分子極性表面積: 124
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB423574-1g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 1g |
€616.10 | 2025-02-15 | ||
A2B Chem LLC | AJ27119-10g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
abcr | AB423574-10g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 10g |
€1553.30 | 2025-02-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525344-1g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 1g |
¥6556.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525344-5g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 5g |
¥15906.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525344-10g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 10g |
¥24002.00 | 2024-08-09 | |
abcr | AB423574-1 g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 1g |
€616.10 | 2023-04-24 | ||
abcr | AB423574-5 g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 5g |
€1106.00 | 2023-04-24 | ||
abcr | AB423574-5g |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine; . |
1240568-72-2 | 5g |
€1106.00 | 2025-02-15 | ||
A2B Chem LLC | AJ27119-5g |
1-(3,5-dinitrobenzoyl)-2-methylpiperazine |
1240568-72-2 | 95+% | 5g |
$1843.00 | 2024-04-20 |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
1-(3,5-Dinitrobenzoyl)-2-methylpiperazineに関する追加情報
Recent Advances in the Study of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2)
The compound 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dinitrobenzoyl and methylpiperazine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacokinetics, and mechanistic insights, providing a deeper understanding of its pharmacological profile.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway of 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine, highlighting its high yield and scalability. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further drug development. Additionally, the research team identified its selective binding affinity towards certain enzyme targets, which could pave the way for novel treatments in neurodegenerative diseases.
Another pivotal research effort, documented in Bioorganic & Medicinal Chemistry Letters, explored the compound's interaction with cellular receptors. Using advanced computational modeling and in vitro assays, scientists demonstrated that 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine exhibits a unique binding mode, distinct from other known inhibitors. This finding underscores its potential as a lead compound for the development of next-generation therapeutics with reduced off-target effects.
Pharmacokinetic studies have also been a focal point of recent investigations. A preclinical trial reported in European Journal of Pharmaceutical Sciences revealed that the compound possesses favorable absorption and distribution properties, with minimal toxicity observed in animal models. These results suggest that 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine could be a safe and effective agent for clinical applications, pending further validation in human trials.
In conclusion, the latest research on 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine (CAS: 1240568-72-2) highlights its multifaceted potential in drug discovery and development. From its innovative synthesis to its promising pharmacological properties, this compound represents a significant advancement in the field. Future studies should focus on optimizing its therapeutic efficacy and exploring its applications in treating complex diseases, ensuring its transition from bench to bedside.
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